

# Technical Support Center: Identification of Unknown Impurities in Furosemide Intermediate Synthesis

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## Compound of Interest

Compound Name:	2,4-Dimethyl-5-sulfamoylbenzoic acid
CAS No.:	926207-60-5
Cat. No.:	B2599189

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Welcome to the Technical Support Center for impurity analysis in the synthesis of Furosemide intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying and characterizing unknown impurities. Here, we move beyond simple protocols to explain the scientific rationale behind our troubleshooting strategies, ensuring a robust and logical approach to your analytical challenges.

## Furosemide Synthesis Overview

Furosemide, a potent loop diuretic, is typically synthesized from 2,4-dichlorobenzoic acid. The synthesis involves key transformations where impurities can be introduced or generated. Understanding this pathway is critical for anticipating potential impurities.

A common synthetic route proceeds as follows:

- Chlorosulfonation: 2,4-dichlorobenzoic acid reacts with chlorosulfonic acid to form 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (Intermediate 1).
- Ammonolysis: Intermediate 1 is then treated with ammonia to yield 2,4-dichloro-5-sulfamoylbenzoic acid (Intermediate 2).[1]
- Condensation: Finally, Intermediate 2 is condensed with furfurylamine to produce Furosemide.[2][3][4]

Impurities can arise from starting materials, by-products of side reactions, intermediates, degradation products, and reagents.[5]

## Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in Furosemide synthesis?

A1: Impurities in Furosemide can be broadly categorized as:

- Process-Related Impurities: These include unreacted starting materials (e.g., 2,4-dichlorobenzoic acid), intermediates (e.g., 2,4-dichloro-5-sulfamoylbenzoic acid), and by-products from side reactions. An example of a process-related impurity is 2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide, which can form under certain reaction conditions.[1][6][7]
- Degradation Products: Furosemide is susceptible to degradation, especially under hydrolytic and photolytic stress.[8] A common degradation product is 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as Furosemide Impurity B.[9]
- Residual Solvents: Organic solvents used during the synthesis and purification steps can remain in the final product.
- Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may also be present as impurities.

Q2: What are the regulatory thresholds for impurities that I need to be aware of?

A2: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances.[5] The key thresholds from the ICH Q3A(R2) guideline are:

- Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of Furosemide  $\leq 2$  g/day, this is typically 0.05%.[\[10\]](#)
- Identification Threshold: The level at which the structure of an impurity must be determined. For a maximum daily dose  $\leq 2$  g/day, this is typically 0.10%.[\[10\]](#)[\[11\]](#)
- Qualification Threshold: The level at which an impurity's biological safety must be established. For a maximum daily dose  $\leq 2$  g/day, this is typically 0.15%.[\[10\]](#)[\[11\]](#)

It is crucial to consult the latest ICH guidelines for specific details and any updates.

Maximum Daily Dose	Reporting Threshold	Identification Threshold	Qualification Threshold
$\leq 2$ g/day	0.05%	0.10% or 1.0 mg/day intake (whichever is lower)	0.15% or 1.0 mg/day intake (whichever is lower)
$> 2$ g/day	0.03%	0.05%	0.05%

Data sourced from ICH Q3A(R2) Guidelines.[\[5\]](#)[\[10\]](#)[\[11\]](#)

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation or stress study is an essential part of drug development where the drug substance is exposed to conditions more severe than accelerated stability testing.[\[11\]](#) These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[\[11\]](#) [\[12\]](#)[\[13\]](#) The purpose is to:

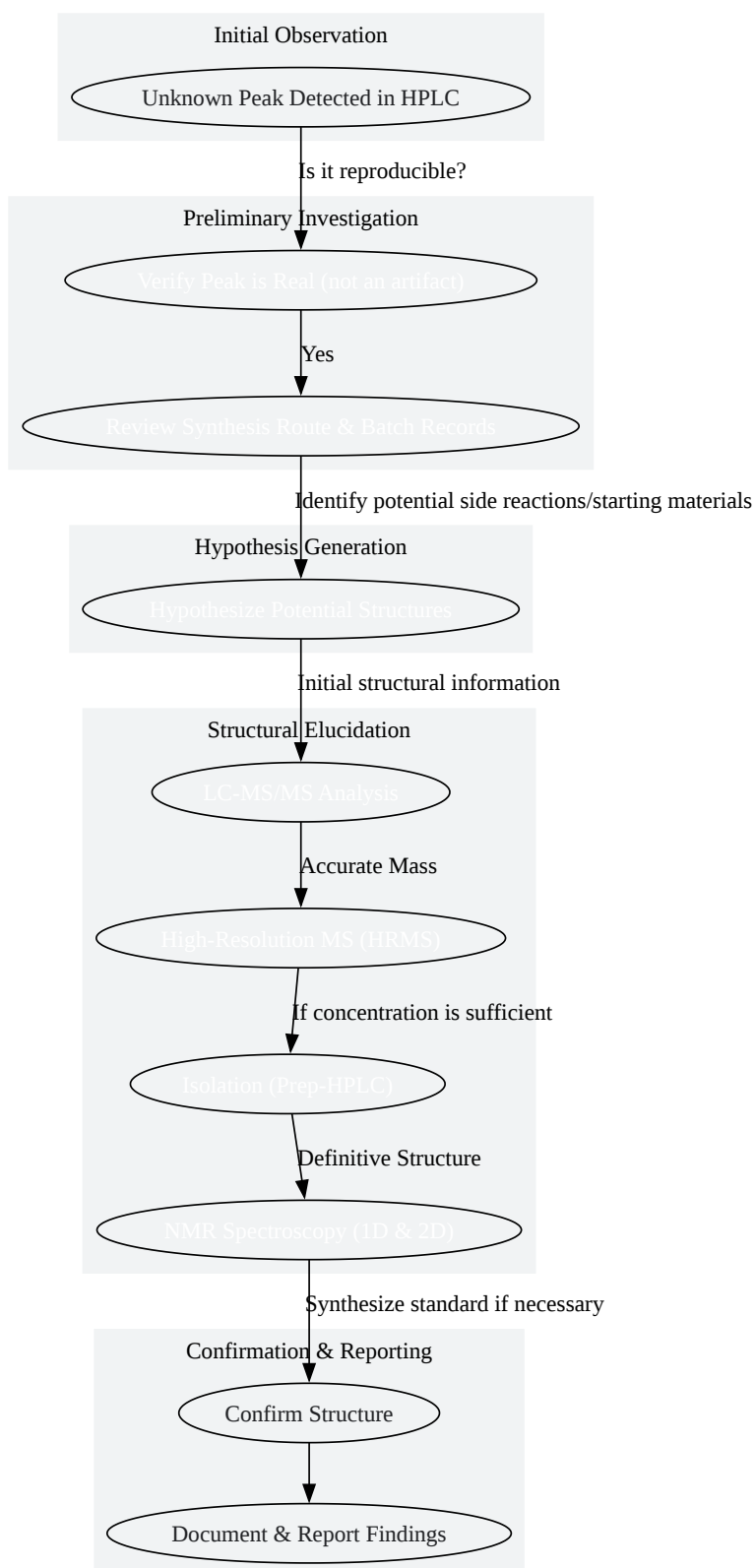
- Understand the degradation pathways of the drug substance.
- Identify likely degradation products that could appear during storage.
- Demonstrate the specificity of the analytical method, proving it can separate the drug from its degradation products.[\[12\]](#)

## Troubleshooting Guides

### Scenario 1: An Unexpected Peak Appears in my HPLC-UV Chromatogram

Q: I am analyzing a batch of Furosemide intermediate and see an unknown peak at a relative retention time (RRT) of 1.29. How do I proceed with identification?

A: The appearance of an unknown peak requires a systematic investigation. Here is a workflow to guide you through the identification process.



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Step-by-Step Protocol:

- Confirm the Peak is Real:
  - Causality: The first step is to rule out artifacts. Ghost peaks can arise from the mobile phase, sample carryover, or system contamination.
  - Action:
    - Inject a blank (mobile phase) to check for solvent-related peaks.
    - Re-inject the sample to ensure the peak is reproducible.
    - If carryover is suspected, inject a blank after the sample.
- Gather Information:
  - Causality: Understanding the context of the experiment is crucial for forming a hypothesis about the impurity's origin.
  - Action:
    - Review the synthesis steps for the batch in question. Were there any deviations in temperature, reaction time, or reagents?
    - Examine the purity of the starting materials and reagents used.
- Preliminary Characterization by LC-MS/MS:
  - Causality: LC-MS/MS is a powerful tool for obtaining the molecular weight and fragmentation pattern of an unknown compound, which are key pieces of structural information.[\[14\]](#)[\[15\]](#)
  - Action:
    - Analyze the sample using an LC-MS/MS system.
    - Obtain the mass-to-charge ratio ( $m/z$ ) of the parent ion of the unknown peak.
    - Perform MS/MS fragmentation to obtain a fragment ion spectrum.

- Propose a Structure:
  - Causality: The molecular weight and fragmentation pattern, combined with knowledge of the synthesis, allow for the proposal of potential structures.
  - Action:
    - Use the accurate mass from high-resolution MS (if available) to determine the elemental composition.
    - Compare the fragmentation pattern to the known fragmentation of Furosemide and its intermediates.
    - Consider potential side reactions, such as dimerization, incomplete reaction, or reaction with a solvent or reagent. For instance, a recently identified impurity in Furosemide synthesis, designated "impurity G," was found to be 2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide, likely formed from a side reaction.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- Isolation and Definitive Structural Elucidation by NMR:
  - Causality: For unambiguous structure determination, especially for novel impurities, isolation and NMR analysis are often necessary.[\[7\]](#)
  - Action:
    - If the impurity is present at a sufficient level (typically >0.10%), isolate it using preparative HPLC.
    - Acquire 1D NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D NMR (COSY, HSQC, HMBC) spectra.
    - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[\[15\]](#)[\[16\]](#)
    - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.[\[9\]](#)[\[16\]](#)
    - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing

together the carbon skeleton.[16]

- Confirmation and Documentation:
  - Causality: The proposed structure should be confirmed, and the findings thoroughly documented for regulatory purposes.
  - Action:
    - If possible, synthesize a reference standard of the proposed impurity structure and confirm its retention time and mass spectrum match the unknown peak.
    - Document the entire identification process, including all spectral data and interpretation.

## Scenario 2: My Furosemide Peak is Tailing in HPLC

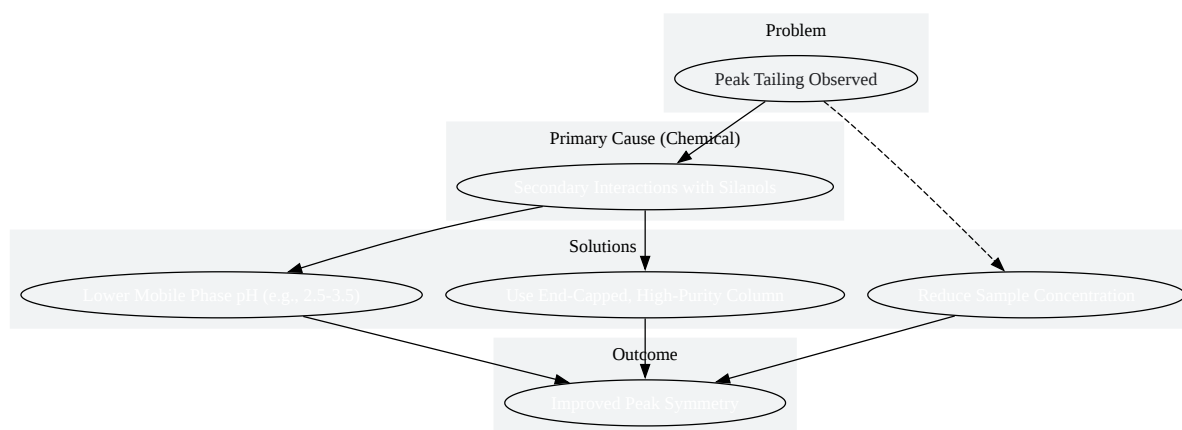
Q: I am using a C18 column for Furosemide analysis, but the main peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing in HPLC is a common issue, often related to secondary interactions between the analyte and the stationary phase.[5][6] For an acidic compound like Furosemide, this is frequently due to interactions with residual silanol groups on the silica-based C18 column.[17]

Troubleshooting Steps:

- Adjust Mobile Phase pH:
  - Causality: Furosemide has a carboxylic acid group, making it an acidic compound. At a mobile phase pH close to its pKa, it can exist in both ionized and non-ionized forms, leading to poor peak shape. The silanol groups on the column packing are also acidic and can become ionized, creating sites for secondary interactions with analytes.[17]
  - Action: Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an acid like phosphoric acid or formic acid.[4] This ensures that Furosemide's carboxylic acid group is fully protonated (non-ionized), minimizing its interaction with residual silanols and improving peak shape.
- Check for Column Overload:

- Causality: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5]
- Action: Dilute the sample and re-inject. If the peak shape improves, column overload was a contributing factor.
- Use a High-Purity, End-Capped Column:
  - Causality: Modern HPLC columns are made with high-purity silica and are "end-capped" to block most of the residual silanol groups. Older or lower-quality columns may have more active silanol sites, leading to increased tailing for polar or ionizable compounds.
  - Action: Ensure you are using a high-quality, end-capped C18 or C8 column suitable for pharmaceutical analysis. If the column is old, it may need to be replaced.
- Ensure Proper Sample Dissolution:
  - Causality: If the sample is not fully dissolved in the mobile phase or a compatible solvent, it can cause peak distortion.
  - Action: Ensure the sample is completely dissolved. If the sample solvent is much stronger than the mobile phase, it can also cause peak shape issues. Ideally, the sample should be dissolved in the mobile phase.



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## Experimental Protocols

### Protocol 1: HPLC-UV Method for Furosemide Impurity Profiling

This protocol is a general starting point for the analysis of Furosemide and its related substances. Method optimization will be required for specific applications.

- HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
- Column: Agilent Eclipse XDB C18 (150 x 4.6 mm, 5  $\mu$ m) or equivalent.[7]
- Mobile Phase A: 0.01 M  $\text{KH}_2\text{PO}_4$  buffer, pH adjusted to 3.0 with phosphoric acid.

- Mobile Phase B: Acetonitrile.
- Gradient:

Time (min)	%A	%B
0	90	10
25	40	60
30	40	60
35	90	10

| 40 | 90 | 10 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.[\[7\]](#)
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

## Protocol 2: Forced Degradation Study

- Acid Hydrolysis: Dissolve Furosemide in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.[\[11\]](#)
- Base Hydrolysis: Dissolve Furosemide in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize the solution before injection.[\[11\]](#)
- Oxidative Degradation: Treat Furosemide solution with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 1 hour.[\[12\]](#)

- Photolytic Degradation: Expose Furosemide solution to UV light (e.g., 254 nm) for 24 hours. [\[11\]](#)
- Thermal Degradation: Expose solid Furosemide to 105°C for 48 hours. [\[18\]](#)

After exposure, dilute the samples appropriately and analyze using the HPLC-UV method described above to assess for degradation products.

## References

- ICH. (2006, October 25). Impurities in new drug substances Q3A(R2). Retrieved from [\[Link\]](#)
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [\[Link\]](#)
- Xu, A., et al. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. PMC. Retrieved from [\[Link\]](#)
- GDC. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [\[Link\]](#)
- Xu, A., et al. (2023).
- Patel, H., et al. (n.d.). Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form. SciSpace. Retrieved from [\[Link\]](#)
- Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
- Xu, A., et al. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. Retrieved from [\[Link\]](#)
- Xu, A., et al. (2025, November 21). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. ResearchGate. Retrieved from [\[Link\]](#)

- Daicel Pharma. (n.d.). Furosemide Impurities Manufacturers & Suppliers. Retrieved from [\[Link\]](#)
- Asian Journal of Research in Pharmaceutical Sciences. (2019, September 3). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form.
- Lachman Consultants. (2025, May 26). Defining Specifications for Known and Unknown Impurities in Drug Substance. Retrieved from [\[Link\]](#)
- Veeprho Pharmaceuticals. (n.d.). Furosemide Impurities and Related Compound. Retrieved from [\[Link\]](#)
- Xu, A., et al. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. PubMed. Retrieved from [\[Link\]](#)
- Xu, A., et al. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. MDPI. Retrieved from [\[Link\]](#)
- SynThink Research Chemicals. (n.d.). Furosemide EP Impurities and Related Compounds. Retrieved from [\[Link\]](#)
- Phale, M., & Sharma, S. (2017, March 21). 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- J-Stage. (n.d.). Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. Retrieved from [\[Link\]](#)
- GDC. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. Retrieved from [\[Link\]](#)
- Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [\[Link\]](#)
- Xu, A., et al. (n.d.). (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... ResearchGate. Retrieved from [\[Link\]](#)

- Phenomenex. (n.d.). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 µm Biphenyl, Luna. Retrieved from [[Link](#)]
- NCBI Bookshelf. (n.d.). Furosemide (Frusemide) - Pharmaceutical Drugs. Retrieved from [[Link](#)]
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [[Link](#)]
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [[Link](#)]
- IOSR Journal. (n.d.). Development and Validation of a Dried Blood Spot LC-MS/MS assay To Quantify Furosemide in Human Whole Blood.
- Lioi, L., et al. (2023, January 2). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. PMC. Retrieved from [[Link](#)]
- Srejomthong, K., et al. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. PMC. Retrieved from [[Link](#)]
- SGS. (2011, July). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Retrieved from [[Link](#)]
- Machado, A. I., et al. (n.d.). Furosemide in water matrix: HPLC-UV method development and degradation studies. scielo.br. Retrieved from [[Link](#)]
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [[Link](#)]

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## Sources

- 1. Implementation of design of experiments for optimization of forced degradation conditions and development of a stability-indicating method for furosemide - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [labtech.tn](https://labtech.tn) [[labtech.tn](https://labtech.tn)]
- 3. [quora.com](https://quora.com) [[quora.com](https://quora.com)]
- 4. [agilent.com](https://agilent.com) [[agilent.com](https://agilent.com)]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [[pgeneral.com](https://pgeneral.com)]
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- 15. [emerypharma.com](https://emerypharma.com) [[emerypharma.com](https://emerypharma.com)]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [[nmr.sdsu.edu](https://nmr.sdsu.edu)]
- 17. [hplc.eu](https://hplc.eu) [[hplc.eu](https://hplc.eu)]
- 18. [veeprho.com](https://veeprho.com) [[veeprho.com](https://veeprho.com)]
- To cite this document: BenchChem. [Technical Support Center: Identification of Unknown Impurities in Furosemide Intermediate Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2599189/docs#technical-support-center-identification-of-unknown-impurities-in-furosemide-intermediate-synthesis>]

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